molecular formula C18H15BrN2O3S2 B385279 (E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620590-25-2

(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B385279
CAS RN: 620590-25-2
M. Wt: 451.4g/mol
InChI Key: XYVKHSJRPUFYAB-UHFFFAOYSA-N
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Description

The compound “(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide” is a thiazole derivative . Thiazole is a unique ring that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of certain precursors with thiourea . For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They display a broad spectrum of biological activities .


Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

This compound’s structural similarity to 1,2,3-triazoles —which are known for their stability and versatility in drug discovery—suggests potential use in the development of new pharmaceuticals . Its aromatic character and hydrogen bonding ability could make it a valuable scaffold for designing compounds with specific biological activities.

Organic Synthesis

The compound’s robustness under both acidic and basic conditions, as well as its resistance to oxidizing and reducing agents, makes it an excellent candidate for use in complex organic synthesis pathways. It could serve as a key intermediate in the construction of more complex molecules .

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazoles have been the focus of medicinal chemists due to their potential in developing novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

4-bromo-N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c19-13-8-6-12(7-9-13)17(22)20-18-21(14-4-2-1-3-5-14)15-10-26(23,24)11-16(15)25-18/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVKHSJRPUFYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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